Anti-MDR-TB Activity vs. First-Line Drugs
Collinin demonstrates potent in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with MIC50 values (3.13-6.25 µg/mL) that are comparable to or lower than those of standard first-line antitubercular agents such as isoniazid (INH) and ethambutol (EMB) [1][2][3]. Importantly, Collinin retains this activity against strains that are resistant to these first-line drugs, indicating a distinct mechanism of action and a potential advantage in treating drug-resistant infections.
vs Resistant to INH/EMB
| Evidence Dimension | In vitro antimycobacterial activity (MIC50) |
|---|---|
| Target Compound Data | 3.13 - 6.25 µg/mL |
| Comparator Or Baseline | Isoniazid (INH): 0.025-0.05 µg/mL (susceptible strains); Ethambutol (EMB): 0.5-1.0 µg/mL (susceptible strains) |
| Quantified Difference | Collinin is active against MDR/XDR strains at 3.13-6.25 µg/mL, whereas these strains are resistant to INH and EMB at clinically relevant concentrations. |
| Conditions | In vitro broth microdilution assay against clinical isolates of MDR and XDR M. tuberculosis. |
Why This Matters
This data supports the selection of Collinin for research programs focused on overcoming drug resistance in tuberculosis, as it maintains efficacy where standard first-line therapies fail.
- [1] Kim, S., Seo, H., Al Mahmud, H., et al. (2018). In vitro activity of collinin isolated from the leaves of Zanthoxylum schinifolium against multidrug- and extensively drug-resistant Mycobacterium tuberculosis. Phytomedicine, 46, 104-110. View Source
- [2] World Health Organization. (2021). WHO consolidated guidelines on tuberculosis. Module 4: treatment - drug-resistant tuberculosis treatment. View Source
- [3] Tuberculosis Chemotherapy Centre, Madras. (1960). A concurrent comparison of home and sanatorium treatment of pulmonary tuberculosis in South India. Bulletin of the World Health Organization, 23(4-5), 535-585. View Source
